2-(3-Methylcyclohexyl)ethan-1-amine

Description

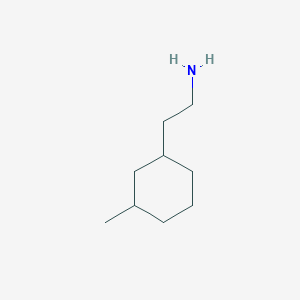

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylcyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZWLRTYKGGBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307387 | |

| Record name | 3-Methylcyclohexaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057674-38-0 | |

| Record name | 3-Methylcyclohexaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057674-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylcyclohexyl)ethan-1-amine

Introduction: Characterizing a Novel Cyclohexane Derivative

2-(3-Methylcyclohexyl)ethan-1-amine is a primary aliphatic amine featuring a substituted cyclohexane ring. As with many small molecules in discovery and development pipelines, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful application, from predicting its behavior in biological systems to designing a stable formulation. These fundamental parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

It is important to note that while this compound is of clear interest, comprehensive, experimentally verified data for this compound is not extensively documented in publicly accessible literature. Therefore, this guide will serve a dual purpose: first, to present estimated properties based on available data for close structural analogs, and second, to provide robust, field-proven experimental protocols for determining these properties with high fidelity in a laboratory setting. This approach ensures that researchers are equipped not only with baseline estimates but also with the practical methodologies required to generate definitive data for their specific sample.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties for this compound. The values are primarily computational estimates derived from its close structural isomer, 2-(4-Methylcyclohexyl)ethan-1-amine, for which data is available.[1] These should be considered provisional and serve as a baseline for experimental verification.

| Property | Estimated Value / Information | Significance in Drug Development |

| IUPAC Name | 2-(3-methylcyclohexyl)ethanamine | Unambiguous chemical identification. |

| Molecular Formula | C₉H₁₉N | Foundational for molecular weight and elemental analysis. |

| Molecular Weight | 141.25 g/mol [1] | Crucial for all stoichiometric calculations, formulation, and dosing. |

| Boiling Point (Bp) | Not available; expected to be ~190-210 °C at STP | Defines purification methods (distillation) and volatility. |

| Acid Dissociation Constant (pKa) | Not available; estimated to be ~10.5-10.8 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Octanol-Water Partition Coefficient (LogP) | 2.6 (Computed for 4-methyl isomer)[1] | Predicts lipophilicity, influencing membrane permeability and absorption. |

| Aqueous Solubility | Not available; predicted to be low to moderate | Affects dissolution rate and bioavailability. |

Part 1: Structural and Identity Confirmation

Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed. This is the foundation of trustworthy science. We employ a suite of spectroscopic techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the workhorse for volatile amines. It provides two orthogonal data points: the retention time (from GC), which is characteristic of the compound's volatility and interaction with the column, and the mass spectrum (from MS), which provides a molecular fingerprint and the molecular weight.

Protocol for GC-MS Analysis:

-

Sample Preparation: Accurately prepare a 1 mg/mL solution of the amine in a high-purity volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating amines.

-

Inlet: Set to 250 °C with a split ratio of 50:1 to prevent column overloading.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation from solvent and potential impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Setup:

-

Ionization Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.

-

Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and key fragments.

-

Source Temperature: 230 °C.

-

-

Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be analyzed for the molecular ion (M⁺) at m/z = 141 and a base peak corresponding to a logical fragmentation pattern (e.g., loss of an ethylamine side chain).

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak in the GC chromatogram indicates purity, while the fragmentation pattern in the MS provides definitive structural confirmation.

Caption: Workflow for identity and purity analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While GC-MS confirms molecular weight and fragmentation, ¹H and ¹³C NMR provide the definitive connectivity map of the molecule. The chemical shifts, integration, and coupling patterns reveal the precise arrangement of every atom in the structure.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the amine in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and clean spectral window.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

-

Expected Signals: Look for characteristic signals corresponding to the methyl group (doublet, ~0.9 ppm), the cyclohexyl ring protons (broad multiplets, ~1.0-1.8 ppm), and the ethylamine chain protons (~2.7-3.0 ppm for CH₂ next to NH₂, ~1.4 ppm for the other CH₂). The NH₂ protons may appear as a broad singlet.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Expect 9 distinct carbon signals, confirming the absence of molecular symmetry that would lead to overlapping peaks.

-

Trustworthiness: The combination of ¹H and ¹³C NMR provides an unambiguous structural proof. The number of signals in ¹³C NMR confirms the carbon count, and the splitting patterns in ¹H NMR validate the neighbor relationships between protons, leaving no doubt about the molecule's constitution.

Part 2: Determination of Key Physicochemical Properties

Boiling Point (Bp) Determination

Expertise & Experience: The boiling point is a critical measure of a compound's volatility. For a novel amine, a micro-scale method like the Siwoloboff method is preferable as it conserves precious material. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol for Micro-Scale Boiling Point Determination:

-

Apparatus Setup: Place a small amount (0.5 mL) of the amine into a Thiele tube containing high-boiling silicone oil.

-

Sample Preparation: Place a few drops of the amine into a small test tube (fusion tube). Invert a capillary tube (sealed at one end) and place it, open end down, into the fusion tube. Attach the fusion tube to a thermometer.

-

Heating: Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube as air expands and is replaced by the amine's vapor.

-

Observation: Continue heating until a rapid, continuous stream of bubbles is observed.

-

Cooling & Measurement: Remove the heat source. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to recede back into the capillary tube. At this moment, the external pressure is equal to the vapor pressure of the substance.

-

Validation: Repeat the measurement twice. The values should be within 1 °C for a pure substance.

Trustworthiness: This method has an internal control. The observation of a rapid, steady stream of bubbles confirms that the liquid has reached its boiling temperature. The precise measurement is taken on cooling, which minimizes overheating effects and provides a more accurate value.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa is arguably the most critical parameter for a drug candidate. As an amine, this compound is basic and will be protonated at low pH. The pKa value is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. This ratio dictates solubility, membrane transport, and target engagement. Potentiometric titration is the gold-standard method for its determination.

Protocol for Potentiometric Titration:

-

Solution Preparation: Accurately prepare a 0.01 M solution of this compound in deionized water. If solubility is a limitation, a co-solvent system (e.g., 20% methanol in water) can be used, but the resulting pKa is an apparent pKa (pKa') and must be reported as such.

-

Titration Setup:

-

Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Use a standardized titrant of a strong acid, such as 0.1 M HCl.

-

-

Titration: Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).

-

Caption: Workflow for pKa determination via potentiometric titration.

Trustworthiness: The sigmoidal shape of the titration curve is a self-validating feature. A well-defined inflection point is indicative of a clean titration of a single basic functional group, lending high confidence to the determined pKa value.

Conclusion

The comprehensive characterization of this compound's physicochemical properties is a foundational step in its scientific journey. While experimental data remains to be fully elucidated, the computational estimates provided herein offer a valuable starting point. More importantly, the detailed, principle-driven protocols for identity confirmation, boiling point determination, and pKa measurement provide the scientific community with a robust framework to generate the high-quality, reliable data necessary for advancing research and development. Adherence to these rigorous methodologies will ensure that any subsequent studies are built upon a foundation of impeccable scientific integrity.

References

-

PubChem. N-[(3-methylcyclohexyl)methyl]ethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-cyclohexyl-N-methyl-1-(oxan-3-yl)ethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Kubo Combustion Efficiency Chemicals Pvt. Ltd. 2-(1-Cyclohexenyl) Ethylamine. [Link]

-

Wikipedia. Ethylamine. [Link]

-

PubChem. Ethylamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-(3-Methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 2-(3-Methylcyclohexyl)ethan-1-amine, a substituted cycloalkylamine with potential applications in pharmaceutical and materials science. Due to the absence of a dedicated CAS number for this specific isomer, this paper focuses on its synthesis, predicted physicochemical properties, and potential applications, drawing comparative insights from its structural isomers and related compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Compound Identification

This compound belongs to the class of cyclic amines, which are significant structural motifs in many biologically active compounds. The core structure consists of a methyl-substituted cyclohexane ring attached to an ethylamine side chain. The position of the methyl group on the cyclohexane ring is crucial for its stereochemistry and can influence its biological activity and physical properties.

A thorough search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific Chemical Abstracts Service (CAS) number for this compound. However, related isomers and analogues are well-documented:

-

2-(4-Methylcyclohexyl)ethan-1-amine: CAS Number 408312-01-6[1]

The absence of a specific CAS number suggests that this compound may be a novel compound or one that has not been extensively studied and registered. This guide will, therefore, proceed by proposing synthetic routes and predicting its properties based on established chemical principles and data from its closely related analogues.

Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for amine synthesis. A plausible and efficient route involves the reduction of a corresponding nitrile or oxime, or through reductive amination of a suitable ketone.

Proposed Synthetic Pathway: Reductive Amination

A versatile method for the synthesis of the target compound is the reductive amination of 2-(3-methylcyclohexyl)acetaldehyde. This two-step, one-pot reaction offers high yields and good control over the final product.

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 2-(3-methylcyclohexyl)acetaldehyde in methanol, an excess of ammonia is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the imine is fully consumed.

-

Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is then basified with NaOH and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

The choice of reducing agent is critical; sodium cyanoborohydride is effective as it selectively reduces the imine in the presence of the aldehyde. Catalytic hydrogenation with hydrogen gas over a nickel catalyst is another viable reduction method.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined. However, we can predict these properties based on its structure and by comparing it with its 4-methyl isomer and the unsubstituted analog, 2-cyclohexylethanamine.

| Property | Predicted Value for this compound | 2-(4-Methylcyclohexyl)ethan-1-amine | 2-Cyclohexylethanamine |

| Molecular Formula | C₉H₁₉N | C₉H₁₉N[1] | C₈H₁₇N[2] |

| Molecular Weight | 141.26 g/mol | 141.25 g/mol [1] | 127.23 g/mol [3] |

| Boiling Point | ~190-200 °C (estimated) | Not available | ~163-165 °C |

| Density | ~0.85-0.90 g/mL (estimated) | Not available | 0.867 g/mL |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Not available | Not available |

| pKa | ~10.5-11.0 (estimated for the conjugate acid) | Not available | Not available |

The presence of the methyl group in the 3-position is expected to have a minor impact on the boiling point and density compared to the 4-methyl isomer. The basicity of the amine, reflected in the pKa of its conjugate acid, should be similar to other primary alkylamines.

Potential Applications in Drug Discovery

Cycloalkylamines are valuable scaffolds in medicinal chemistry due to their ability to introduce three-dimensionality and lipophilicity into drug candidates, which can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The endocannabinoid system is one area where such compounds have been explored.[5]

The this compound structure can serve as a key intermediate in the synthesis of more complex molecules. The primary amine group is a versatile functional handle for further chemical modifications, such as amide bond formation, alkylation, or reaction with electrophiles to build diverse molecular architectures. This is a common strategy in drug discovery to create libraries of compounds for screening.[6]

Caption: Synthetic utility of this compound in generating diverse molecular structures for drug discovery.

Safety and Handling

No specific toxicological data is available for this compound. However, based on the data for similar aliphatic amines, it should be handled with appropriate precautions.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For 2-cyclohexylethanamine, the hazards identified include being harmful if swallowed, causing eye irritation, and being harmful to aquatic life with long-lasting effects.[3] It is reasonable to assume that this compound may present similar hazards.

Conclusion

This compound is a compound with potential utility in chemical synthesis and drug discovery. While a specific CAS number and experimental data are currently lacking, this guide has provided a framework for its synthesis and has predicted its key physicochemical properties based on well-understood chemical principles and data from related compounds. The synthetic pathways and potential applications outlined here offer a starting point for further research and development of this and similar cycloalkylamines. As with any chemical, it should be handled with care, following standard safety protocols.

References

-

PubChem. (n.d.). 2-(4-Methylcyclohexyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-cyclohexyl-N-methyl-1-(oxan-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-[(3-methylcyclohexyl)methyl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-cyclohexyl-N-methyl-2-(oxetan-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(3-Ethylcyclohexyl)pyrimidin-5-yl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-cyclohexyl-N-(oxan-3-ylmethyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Carreira, E. M., et al. (2024). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. ETH Research Collection.

- Google Patents. (n.d.). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

- Ackermann, L., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.

Sources

- 1. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-cyclohexyl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-cyclohexyl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(3-Methylcyclohexyl)ethan-1-amine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the primary amine 2-(3-Methylcyclohexyl)ethan-1-amine. In the absence of experimentally acquired spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar aliphatic amines.

Introduction: The Structural Context

This compound is a primary aliphatic amine featuring a substituted cyclohexane ring. The presence of a chiral center at the 3-position of the cyclohexane ring and the potential for cis/trans isomerism introduce complexity into its spectroscopic analysis. The flexible nature of the cyclohexane ring, which can exist in various chair and boat conformations, further influences the spectral output. Understanding these structural nuances is paramount for the accurate interpretation of its spectroscopic data.

Section 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number of unique protons and carbons, their chemical environments, and their connectivity.

The Causality Behind Experimental Choices in NMR

The choice of solvent is crucial in NMR spectroscopy. A deuterated solvent that dissolves the amine without reacting is ideal. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. However, the amine protons (NH₂) are known to exchange with acidic protons, including residual water in the solvent, which can lead to signal broadening.[1][2][3] To confirm the identity of the NH₂ protons, a D₂O exchange experiment is often performed. Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the signal corresponding to the NH₂ protons will disappear due to the exchange of protons for deuterons.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous overlapping signals from the cyclohexyl ring protons. The presence of stereoisomers (cis and trans) will likely result in a mixture of signals, further complicating the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.7 - 2.9 | Triplet (t) | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the electron-withdrawing amine group are deshielded.[2][4] |

| ~ 1.5 - 1.8 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to hydrogen bonding and quadrupole broadening.[1][2][5] Signal disappears upon D₂O exchange. |

| ~ 0.8 - 1.8 | Multiplets (m) | ~12H | Cyclohexyl and -CH₂- protons | The protons on the cyclohexane ring and the adjacent methylene group will produce a complex series of overlapping multiplets. |

| ~ 0.85 - 0.95 | Doublet (d) | 3H | -CH₃ | The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton on the cyclohexane ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. Carbons adjacent to the nitrogen atom are deshielded and will appear at a higher chemical shift.[1][2][4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 40 - 45 | -CH₂-NH₂ | The carbon directly bonded to the nitrogen is deshielded.[1][2][4] |

| ~ 20 - 40 | Cyclohexyl and -CH₂- carbons | Carbons of the cyclohexane ring and the methylene bridge will appear in the aliphatic region. |

| ~ 22 | -CH₃ | The methyl group carbon will be in the typical aliphatic range. |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the presence of specific functional groups within a molecule. For this compound, the key functional group is the primary amine (-NH₂).

The Rationale for IR Analysis

The primary amine group has characteristic stretching and bending vibrations that are readily identifiable in an IR spectrum.[1][2][3][4][6][7][8] The presence of two N-H bonds in a primary amine leads to two distinct N-H stretching absorptions: a symmetric and an asymmetric stretch.[1][2][4][6][7][8][9] These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols, which appear in a similar region.[1][2][6][7]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |

| 3300 - 3500 | N-H Stretch | Medium | Two distinct peaks are expected for the asymmetric and symmetric stretching of the primary amine.[1][2][3][4][6][7][8][9] |

| 2850 - 3000 | C-H Stretch | Strong | Characteristic of the alkyl C-H bonds in the cyclohexane and ethyl groups.[10] |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium | A characteristic bending vibration for primary amines.[6][7] |

| 1020 - 1250 | C-N Stretch | Medium-Weak | The stretching vibration of the carbon-nitrogen bond in an aliphatic amine.[6][7] |

| 665 - 910 | N-H Wag | Broad, Strong | A broad absorption resulting from the out-of-plane bending of the N-H bonds.[6][7] |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Principles of Amine Fragmentation in MS

A key feature of amines in mass spectrometry is the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1][3][4][11][12] The most common fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon alpha and beta to the nitrogen atom is broken. This results in the formation of a stable, resonance-stabilized iminium cation.[1][2][3][4][5][11][12][13][14][15]

Predicted Mass Spectrum Data

The molecular formula for this compound is C₉H₁₉N, giving it a molecular weight of 141.26 g/mol .

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 141 | [M]⁺ | Molecular ion peak. Expected to be present but may be weak for acyclic aliphatic amines.[11][14] Its odd mass is consistent with the Nitrogen Rule for a single nitrogen atom.[1][3][4][11][12] |

| 140 | [M-H]⁺ | Loss of a hydrogen atom from the alpha-carbon.[13][14] |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage, resulting in the loss of the 3-methylcyclohexylethyl radical. This is often the base peak for primary amines with an unbranched alpha-carbon.[5][13] |

Section 4: Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

D₂O Exchange: For the ¹H NMR, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the -NH₂ protons.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared salt plates in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), which is common for causing reproducible fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Molecular Structure and Key Spectroscopic Correlations

Caption: Key correlations between the molecular structure and its predicted spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and mass spectrometry, we have outlined the expected spectral features that would be critical for the structural confirmation of this molecule. The provided protocols and visualizations serve as a practical framework for researchers engaged in the synthesis and analysis of this and structurally related compounds. It is imperative to note that while these predictions are based on well-established spectroscopic trends, experimental verification remains the gold standard for unequivocal structural assignment.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

-

JoVE. Video: Mass Spectrometry of Amines. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

Chemistry LibreTexts. 10.8: Spectroscopy of Amines. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. fiveable.me [fiveable.me]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

"2-(3-Methylcyclohexyl)ethan-1-amine" structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-(3-Methylcyclohexyl)ethan-1-amine

Introduction

This compound is a primary aliphatic amine with a substituted cyclohexane ring. Its structure presents several analytical challenges, including stereoisomerism (cis/trans and enantiomers) and the need for a multi-technique approach for unambiguous characterization. This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and purity assessment of this compound. As a Senior Application Scientist, the following sections detail not just the 'what' but the 'why' behind the choice of analytical techniques, focusing on a self-validating system of protocols for researchers and drug development professionals.

Given the limited availability of specific experimental data for this compound in public literature, this guide will establish a robust analytical framework based on established principles and data from analogous compounds, such as cyclohexylamine and other substituted cyclohexyl derivatives.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₉N

-

Molecular Weight: 141.25 g/mol [1]

-

Key Structural Features: A primary amine group, an ethyl linker, and a 3-methyl substituted cyclohexane ring. The presence of two chiral centers (at C1 of the ethyl chain if it were substituted, but here at the two carbons of the cyclohexane ring bearing substituents) and the cis/trans isomerism of the substituted ring necessitate a thorough stereochemical analysis.

Chromatographic Analysis for Purity and Isomer Separation

Gas Chromatography (GC) is the premier method for assessing the purity of volatile amines like this compound. The choice of detector is critical for sensitivity and selectivity.

Expertise & Experience: While a Flame Ionization Detector (FID) is a universal detector for organic compounds, a Nitrogen-Phosphorus Detector (NPD), also known as a Thermionic Detector (TID), offers superior selectivity and sensitivity for nitrogen-containing compounds, making it ideal for amine analysis.[2] This choice minimizes interference from non-nitrogenous impurities. The selection of a polar stationary phase, such as one based on polyethylene glycol (e.g., Carbowax), is crucial for achieving good peak shape and separation of the isomers.[3]

Hypothetical GC Protocol

| Parameter | Value/Condition | Rationale |

| Instrument | Agilent 8890 GC or equivalent | Standard, reliable GC system. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column | A mid-polar column provides a good starting point for separating isomers. |

| Injector Temp. | 250 °C | Ensures complete volatilization without degradation. |

| Detector | NPD or FID | NPD for nitrogen selectivity, FID for general purity.[2] |

| Detector Temp. | 300 °C | Prevents condensation of the analyte. |

| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | A temperature ramp is necessary to elute the compound in a reasonable time with good peak shape. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Flow Rate | 1.5 mL/min (constant flow) | Optimal flow rate for good separation efficiency. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and deducing the structure through fragmentation analysis. For amines, Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns.

Trustworthiness: The "Nitrogen Rule" is a foundational principle in mass spectrometry which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] For this compound (C₉H₁₉N), the expected molecular ion peak (M⁺) would be at m/z 141, immediately confirming the presence of a single nitrogen atom.

Expected Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a resonance-stabilized iminium cation.[4]

-

α-Cleavage: Breakage of the bond between the ethyl group and the cyclohexane ring would lead to a base peak at m/z 30 (CH₂=NH₂⁺).

-

Cyclohexane Ring Fragmentation: The fragmentation of the cyclohexane ring itself will produce a series of characteristic cluster peaks separated by 14 mass units (CH₂ groups).[5]

Predicted Key Mass Fragments

| m/z | Proposed Fragment | Rationale |

| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | Loss of the methyl group from the ring. |

| 98 | [M - C₃H₇]⁺ | Loss of a propyl fragment from the ring. |

| 83 | [C₆H₁₁]⁺ | Loss of the ethylamine side chain. |

| 30 | [CH₂NH₂]⁺ | α-cleavage, often the base peak for primary amines.[4] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For a primary amine, the N-H stretching vibrations are characteristic.

-

N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[6]

-

N-H Bend: A bending vibration (scissoring) is typically observed around 1600 cm⁻¹ .[3]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H bonds in the cyclohexane and ethyl groups.[3]

The presence of these bands provides strong evidence for the primary amine and saturated hydrocarbon portions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex due to the overlapping signals from the cyclohexane ring protons and the diastereomers (cis/trans).

-

-NH₂ Protons: A broad singlet is expected between δ 1.0-2.5 ppm. This signal will disappear upon the addition of D₂O, which is a definitive test for exchangeable protons like those on a nitrogen atom.[6]

-

-CH₂-NH₂ Protons: These protons adjacent to the amine group will likely appear as a multiplet around δ 2.5-3.0 ppm.

-

Cyclohexane and Methyl Protons: A complex series of overlapping multiplets would be observed between δ 0.8-2.0 ppm. The methyl group (-CH₃) would likely appear as a doublet around δ 0.9 ppm.[7]

¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum can help to determine the stereochemistry of the molecule.

-

Cis Isomer: Due to a plane of symmetry, the cis isomer would show fewer than 9 carbon signals.

-

Trans Isomer: The trans isomer lacks this symmetry and would therefore be expected to show 9 distinct carbon signals.

-

-CH₂-NH₂ Carbon: The carbon attached to the nitrogen is expected to be in the range of δ 40-50 ppm.

-

Other Aliphatic Carbons: The remaining carbons of the cyclohexane ring and the methyl group would appear in the upfield region of the spectrum (δ 15-40 ppm).

Integrated Structural Elucidation Workflow

A logical workflow is essential for efficiently and accurately determining the structure of a newly synthesized batch of this compound.

Caption: Integrated workflow for structural analysis.

Conclusion

The structural analysis of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. While GC-MS provides initial confirmation of molecular weight and purity, IR spectroscopy confirms the presence of key functional groups. Finally, detailed 1D and potentially 2D NMR experiments are essential for unambiguously determining the carbon-hydrogen framework and providing insights into the stereoisomeric composition. This rigorous, multi-faceted approach ensures the identity and quality of the compound for research and development applications.

References

-

AA Blocks. 2-methoxy-2-(3-methylcyclohexyl)ethan-1-amine. [Link]

-

Journal of the Association of Official Analytical Chemists. Infrared Studies of Cyclohexylamine. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine. [Link]

-

PubChem. N-[(3-methylcyclohexyl)methyl]ethanamine. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Examples. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

PrepChem.com. Synthesis of 2-Methylcyclohexyl Methyl Ketone. [Link]

-

PubChem. 1-(2-Methylcyclohexyl)ethan-1-one. [Link]

-

PubChem. trans-1-(2-Methylcyclohexyl)ethan-1-one. [Link]

-

American Elements. 2-methoxy-1-(4-methylcyclohexyl)ethan-1-amine. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

-

PubChem. 1-(1-Amino-3-methylcyclohexyl)ethan-1-one. [Link]

-

YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690). [Link]

-

Organic Syntheses Procedure. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]

-

YouTube. Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. [Link]

-

PubChem. 1-(1-Methylcyclohexyl)ethan-1-one. [Link]

Sources

- 1. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. webqc.org [webqc.org]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-(3-Methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications

Disclaimer: The following document provides a comprehensive theoretical overview of 2-(3-Methylcyclohexyl)ethan-1-amine. Due to a lack of specific literature on this exact molecule, the information presented herein is an expert extrapolation based on established principles of organic synthesis, medicinal chemistry, and analytical science for structurally related compounds. All proposed protocols and predicted properties should be validated experimentally.

Introduction

This compound is a primary aliphatic amine featuring a substituted cyclohexane ring. Its structural resemblance to known pharmacologically active agents, particularly sympathomimetic amines and phenethylamine analogs, suggests its potential as a scaffold in drug discovery and development.[1][2][3] The presence of a methyl group on the cyclohexane ring introduces chirality, resulting in stereoisomers that may exhibit differential biological activities. This guide aims to provide a detailed technical framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for designing synthetic routes, purification strategies, and for understanding its potential pharmacokinetic profile.

| Property | Predicted Value/Range | Rationale/Reference |

| Molecular Formula | C9H19N | Based on structural formula |

| Molecular Weight | 141.26 g/mol | Calculated from molecular formula |

| Boiling Point | 180-200 °C | Extrapolated from similar cyclohexylalkylamines |

| pKa (of the amine) | 9.5 - 10.5 | Typical for primary aliphatic amines.[4] |

| LogP | 2.5 - 3.5 | Estimated based on hydrophobicity of the alkyl groups |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | Expected for a primary amine with a significant hydrocarbon portion |

Proposed Synthesis Pathway: Reductive Amination

A robust and scalable synthetic route to this compound is proposed via the reductive amination of 2-(3-methylcyclohexyl)acetaldehyde.[5][6] This method is widely used for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[7][8][9]

Caption: Proposed two-step reductive amination workflow.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

2-(3-methylcyclohexyl)acetaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH3CN)[10]

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M in diethyl ether)

Procedure:

-

Imine Formation: To a solution of 2-(3-methylcyclohexyl)acetaldehyde (1 equivalent) in anhydrous methanol, add a solution of ammonia in methanol (7N, 5-10 equivalents).

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add dichloromethane and a saturated solution of sodium bicarbonate to the residue.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification Strategies

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and reagents.

-

Acid-Base Extraction: This is a highly effective method for purifying amines.[11] The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous phase is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

-

Column Chromatography: For small-scale purifications, column chromatography on silica gel can be employed.[12] A mobile phase containing a small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent tailing of the amine on the acidic silica gel.[13] Reversed-phase chromatography on C18-functionalized silica is also a viable option.[12]

-

Distillation: For larger quantities, fractional distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[14][15]

| Analytical Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum consistent with the molecular weight and expected fragmentation pattern of the target compound.[16][17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The ¹H NMR spectrum should show characteristic signals for the cyclohexyl ring protons, the methyl group, and the ethylamine side chain. The ¹³C NMR spectrum will show the corresponding number of carbon signals. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹, and C-H stretching vibrations around 2850-2950 cm⁻¹. |

Potential Pharmacological Profile and Structure-Activity Relationships (SAR)

The structure of this compound shares features with sympathomimetic amines, which are known to interact with adrenergic and dopaminergic systems.[4][18][19]

Caption: Key structural features and predicted biological activities.

The parent structure of many adrenergic drugs is β-phenylethylamine.[18][19] While this compound lacks the phenyl ring, the cyclohexyl moiety serves as a lipophilic bioisostere. The primary amine separated by a two-carbon chain is a critical feature for activity at monoamine transporters.[20]

Potential Biological Targets:

-

Monoamine Transporters: The compound may act as a substrate and/or inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[21][22] Its activity profile will depend on its affinity and efficacy at these transporters.

-

Adrenergic Receptors: Direct interaction with α- and β-adrenergic receptors is possible, although the lack of a catechol-like moiety may reduce direct agonist activity.[1][4][23]

-

Trace Amine-Associated Receptors (TAARs): As a trace amine analog, it could be an agonist at TAAR1, which modulates monoaminergic neurotransmission.[2]

Potential Therapeutic Applications:

Based on its predicted pharmacological profile, this compound could be investigated for:

-

CNS Disorders: As a potential stimulant, it could be explored for conditions like ADHD or narcolepsy.

-

Antidepressant Activity: Modulation of monoamine transporters is a key mechanism of many antidepressant drugs.[24]

-

Vasoconstrictor/Decongestant: Sympathomimetic amines often exhibit vasoconstrictive properties.

Conclusion

While direct experimental data on this compound is currently unavailable in the public domain, this technical guide provides a comprehensive theoretical framework for its synthesis, purification, characterization, and potential pharmacological evaluation. The proposed reductive amination pathway offers a reliable and scalable method for its preparation. The predicted physicochemical and pharmacological properties, based on well-established structure-activity relationships of related compounds, suggest that this compound is a promising candidate for further investigation in the field of medicinal chemistry and drug discovery. Experimental validation of the hypotheses presented in this guide is strongly encouraged to unlock the full potential of this novel chemical entity.

References

-

ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

-

PubMed. (1970). A structure-activity study of sympathomimetic amines on the beta-adrenoreceptors of guinea-pig trachea. Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

PubMed Central. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Sympathomimetic drug. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

-

Slideshare. (n.d.). Structure Activity Relationship of sympathomimetic agents.pdf. Retrieved from [Link]

-

Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

-

PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

PubMed. (1948). The comparative pharmacology of the cyclohexylalkylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Retrieved from [Link]

-

PubMed. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Retrieved from [Link]

-

ChemBK. (n.d.). 2-CYCLOHEXYL-ETHYLAMINE. Retrieved from [Link]

-

Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

-

PubMed Central. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

-

TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 24.6: Synthesis of Amines. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

-

ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Static headspace analysis of aliphatic amines in aqueous samples. Retrieved from [Link]

-

PubMed. (2004). Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor. Retrieved from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. teledyneisco.com [teledyneisco.com]

- 13. gcms.labrulez.com [gcms.labrulez.com]

- 14. news-medical.net [news-medical.net]

- 15. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. pharmacy180.com [pharmacy180.com]

- 20. Structure Activity Relationship of sympathomimetic agents.pdf [slideshare.net]

- 21. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 22. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A structure-activity study of sympathomimetic amines on the beta-adrenoreceptors of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3-Methylcyclohexyl)ethan-1-amine" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-(3-Methylcyclohexyl)ethan-1-amine

Disclaimer

This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from available data on this compound and structurally analogous compounds. Due to the limited specific toxicological data for this particular molecule, a conservative approach based on the principles of chemical analogy and the known hazards of aliphatic amines has been adopted. This guide should supplement, not replace, a thorough, site-specific risk assessment and adherence to all applicable institutional and regulatory safety protocols.

Executive Summary: A Proactive Safety Paradigm

This compound is a substituted cycloalkylamine, a class of molecules with applications in chemical synthesis and pharmaceutical development. The primary amine functional group attached to a substituted cyclohexane backbone dictates its reactivity and toxicological profile. The predominant hazards are associated with its corrosive nature, potential for causing severe skin and eye damage, and respiratory tract irritation. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, emphasizing a proactive and informed approach to risk mitigation. The core philosophy of this document is that a deep understanding of the chemical's properties and potential hazards is fundamental to establishing a self-validating system of safe laboratory practices.

Hazard Identification and Classification

Based on data from available Safety Data Sheets (SDS) and the known properties of similar aliphatic amines, this compound is classified with the following hazards.

| Hazard Class | GHS Classification | Key Considerations |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. Direct contact can lead to rapid tissue destruction. |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. Vapors can also be highly irritating to the eyes. |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

This table is a composite based on typical classifications for compounds of this type. Always refer to the specific SDS provided by the supplier.

Exposure Controls and Personal Protective Equipment (PPE)

The primary routes of exposure are through skin/eye contact and inhalation of vapors. Engineering controls are the first line of defense, followed by appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that vapor concentrations remain well below any established occupational exposure limits for analogous compounds.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a one-size-fits-all approach. It must be based on a risk assessment of the specific procedure being performed. The following diagram outlines the decision-making process for PPE selection.

Caption: PPE Selection Workflow for Handling this compound.

-

Gloves: Use nitrile or butyl rubber gloves with a minimum thickness of 8 mils. Double-gloving is recommended for transfers of larger volumes (>50 mL). It is critical to understand that no glove material is impervious indefinitely. Regularly inspect gloves for signs of degradation or contamination and change them frequently.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles whenever there is a significant risk of splashing.

-

Protective Clothing: A flame-resistant lab coat should be worn and buttoned. For larger scale operations, a chemical-resistant apron is also recommended.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial for preventing accidents.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, and all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.

-

Weighing: If weighing the neat material, do so in the fume hood. Use a tared, sealed container to minimize vapor release.

-

Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing. If pouring is unavoidable, do so slowly and at a low height.

-

Reactions: When setting up reactions, ensure the apparatus is secure and that any potential exotherms are anticipated and can be controlled (e.g., with an ice bath).

-

Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste. Wash hands thoroughly.

The following diagram illustrates the logical flow of safe handling operations.

Caption: Logical Workflow for Safe Handling of this compound.

Storage Requirements

-

Container: Store in a tightly sealed, original container in a cool, dry, well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides. The amine group can react exothermically with these materials.

-

Segregation: Store away from incompatible materials to prevent accidental mixing.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

| Exposure/Event | First Aid / Spill Response |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention. |

| Small Spill (<100 mL) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. |

| Large Spill (>100 mL) | Evacuate the area and contact your institution's emergency response team. |

Disposal Considerations

All waste containing this compound, including empty containers and contaminated materials (gloves, absorbent), must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Toxicological Profile (Based on Analogy)

-

Corrosivity: The primary amine functional group makes the compound alkaline and corrosive. It can cause severe burns upon contact with skin and eyes through saponification of fats and protein denaturation.

-

Respiratory Irritation: The vapors are likely to be irritating to the mucous membranes and respiratory tract, leading to coughing, shortness of breath, and inflammation.

-

Sensitization: While not confirmed for this specific molecule, some amines are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic reaction.

This information should be used to inform risk assessments and to reinforce the importance of the handling and PPE recommendations provided in this guide.

References

Due to the limited specific data on the target compound, the references are to general safety resources and data for the compound class.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclohexylethanamines

2-(3-Methylcyclohexyl)ethan-1-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The cyclohexyl scaffold provides a rigid, three-dimensional structure that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. The ethanamine side chain offers a key point for further derivatization, allowing for the exploration of a diverse chemical space. These molecules serve as valuable building blocks for the synthesis of novel therapeutic agents, agrochemicals, and specialized polymers. This guide provides a comprehensive overview of robust and versatile synthetic strategies to access these valuable compounds, with a focus on explaining the underlying chemical principles and providing detailed, actionable protocols.

Part 1: Retrosynthetic Analysis and Strategic Planning

A successful synthesis begins with a thorough retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For the target molecule, this compound, two primary retrosynthetic pathways are considered, each offering distinct advantages and challenges.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

-

Route A: The Amide Reduction Pathway. This is a classical and highly reliable approach that builds the carbon skeleton first, followed by the introduction of the amine functionality. The key disconnection is the C-N bond of the target amine, leading back to the corresponding amide. This amide can be synthesized from the carboxylic acid, which in turn can be prepared from a nitrile or other suitable precursors. This route is often favored for its high yields and the commercial availability of many starting materials.

-

Route B: The Reductive Amination Pathway. This strategy offers a more convergent approach, forming the C-N bond in the final step. The key intermediate is an aldehyde, which can be reacted with an ammonia source in the presence of a reducing agent to directly yield the primary amine.[1][2][3] This method is highly efficient for generating a wide range of amines and is often amenable to one-pot procedures.[2][3]

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step protocols for the synthesis of this compound and its derivatives, along with explanations for the choice of reagents and reaction conditions.

Protocol 1: Synthesis via Amide Reduction (Route A)

This protocol details the multi-step synthesis starting from a (3-methylcyclohexyl)methyl halide.

Diagram 2: Workflow for the Amide Reduction Pathway

Caption: Stepwise synthesis of the target amine via the amide reduction route.

Step 1: Synthesis of 2-(3-Methylcyclohexyl)acetonitrile

-

Principle: This step involves a nucleophilic substitution (SN2) reaction where the bromide is displaced by a cyanide anion. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it solvates the cation (Na+) while leaving the cyanide anion highly reactive.

-

Protocol:

-

To a solution of (3-methylcyclohexyl)methyl bromide (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude nitrile.

-

Step 2: Hydrolysis to 2-(3-Methylcyclohexyl)acetic Acid

-

Principle: The nitrile is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred as it saponifies the initially formed amide to the carboxylate salt, driving the reaction to completion.

-

Protocol:

-

Dissolve the crude 2-(3-methylcyclohexyl)acetonitrile in a 3:1 mixture of ethanol and water.

-

Add a solution of sodium hydroxide (3.0 eq) and reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated HCl until the pH is ~2.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the carboxylic acid.

-

Step 3: Formation of 2-(3-Methylcyclohexyl)acetamide

-

Principle: The carboxylic acid is converted to an amide. A common method involves activating the carboxylic acid with a coupling agent like thionyl chloride (SOCl2) to form an acyl chloride, which then readily reacts with ammonia.

-

Protocol:

-

To a solution of 2-(3-methylcyclohexyl)acetic acid in an inert solvent like dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

Stir vigorously for 1 hour, then extract the product with dichloromethane.

-

Dry the organic layer and concentrate to obtain the amide.

-

Step 4: Reduction of the Amide to the Amine

-

Principle: Amides are reduced to amines using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH4).[4][5][6] The reaction proceeds via a hydride attack on the carbonyl carbon, followed by elimination of the oxygen atom.[4][5]

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (N2 or Ar), suspend LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 2-(3-methylcyclohexyl)acetamide in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Dry the filtrate over anhydrous K2CO3 and concentrate under reduced pressure to yield the final product, this compound.

-

Protocol 2: Synthesis via Reductive Amination (Route B)

This protocol offers a more direct route from an aldehyde precursor.

Diagram 3: Workflow for the Reductive Amination Pathway

Caption: A streamlined two-step, one-pot reductive amination process.

-

Principle: Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine source to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][3] Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation because it is mild enough to not reduce the starting aldehyde but is effective at reducing the iminium ion intermediate.[7]

-

Protocol:

-

Dissolve (3-methylcyclohexyl)acetaldehyde (1.0 eq) in methanol.

-

Add ammonium acetate or ammonium chloride (5-10 eq) as the ammonia source.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

-